(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
Description
The compound (E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is an oxime derivative featuring a nitro group at the 3-position, a 3-(trifluoromethyl)phenoxy substituent at the 4-position, and an (E)-configured methylidene hydroxylamine group. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
(NE)-N-[[3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)10-2-1-3-11(7-10)23-13-5-4-9(8-18-20)6-12(13)19(21)22/h1-8,20H/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWMVBYXOVJFBW-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine typically involves a multi-step process. The initial step often includes the nitration of a phenyl ring to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The phenoxy group is then attached via a nucleophilic aromatic substitution reaction. Finally, the hydroxylamine moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions include amines, nitroso compounds, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine serves as a versatile intermediate in organic synthesis. Its ability to form stable complexes with various substrates allows it to facilitate reactions leading to the formation of amines and other derivatives. Hydroxylamines are often employed in the synthesis of pharmaceuticals due to their ability to selectively modify functional groups.
Pharmaceutical Applications
The compound's unique structure, particularly the trifluoromethyl and nitro groups, enhances its biological activity, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit significant anti-cancer properties and can act as inhibitors for specific enzymes involved in disease pathways.
Case Study : A study on related nitro-substituted hydroxylamines revealed their potential as anti-cancer agents through mechanisms involving apoptosis induction in cancer cells.
Agrochemical Applications
Due to its chemical stability and reactivity, this compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, improving their penetration into plant tissues and increasing efficacy against pests.
Data Tables
Mechanism of Action
The mechanism of action of (E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Nitro-Aromatic Oximes
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (Synonyms: (E)-N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine)
- Molecular Formula : C₁₄H₁₂N₂O₃S (vs. C₁₄H₁₁F₃N₂O₄ for the target compound) .
- Key Differences: Replaces the 3-(trifluoromethyl)phenoxy group with a 4-methylphenylsulfanyl moiety. Lower molar mass (284.32 g/mol vs. ~344.25 g/mol for the target compound) may influence solubility.
3-Fluoro-4-methyl-N-[(E)-(4-nitrophenyl)methylidene]aniline
Functional Group Comparisons in Hydrazine and Sulfonamide Derivatives
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene)hydrazines
- Synthesis: Prepared via condensation of substituted acetophenones with hydrazine derivatives under acidic conditions .
- Key Differences: Hydrazine core instead of hydroxylamine oxime. Dichloro and trifluoromethyl groups enhance halogen bonding but may increase toxicity risks compared to nitro-phenoxy systems .
N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide
Research Implications
- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in the target compound likely enhance binding to targets like nitroreductases or cytochrome P450 enzymes, compared to methyl or sulfanyl analogs .
- Synthetic Challenges : Oxime formation requires precise control of stoichiometry and pH, whereas sulfonamide synthesis offers higher yields and purity .
- Biological Performance : The hydroxylamine oxime may confer redox activity absent in sulfonamides or hydrazines, influencing both efficacy and toxicity profiles.
Biological Activity
(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a nitro group, trifluoromethyl group, and phenoxy group, which contribute to its reactivity and interaction with biological systems.
The compound's IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H9F3N2O4 |
| CAS Number | 320416-78-2 |
| Molecular Weight | 328.23 g/mol |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Nitration : Introduction of the nitro group to the phenyl ring.
- Friedel-Crafts Alkylation : Addition of the trifluoromethyl group.
- Nucleophilic Aromatic Substitution : Attachment of the phenoxy group.
- Condensation Reaction : Formation of the hydroxylamine moiety.
These steps are optimized for yield and purity, often using continuous flow reactors in industrial settings to enhance efficiency.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with proteins and nucleic acids.
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.
- Non-Covalent Interactions : The phenoxy group facilitates hydrogen bonding, which can stabilize interactions with target molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Notable inhibition observed |
In a comparative study, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) significantly lower than standard antibiotics like ciprofloxacin.
Case Studies
- Antibiofilm Activity : A study highlighted that the compound reduced biofilm formation by up to 90% in Candida tropicalis and exhibited moderate activity against E. faecalis and S. aureus .
- Quorum Sensing Inhibition : Additional research indicated that this compound could inhibit quorum sensing in Pseudomonas aeruginosa, thereby targeting biofilm communication pathways .
Applications in Medicine
Given its promising biological activities, this compound is being explored as a potential therapeutic agent for various diseases, particularly those involving resistant bacterial strains. Its unique properties may allow it to serve as a lead compound for drug development aimed at combating infections.
Q & A
Q. Critical Parameters :
- Temperature control (<60°C during imine formation to prevent decomposition).
- Solvent choice (ethanol ensures solubility without side reactions).
- Yield optimization via stoichiometric excess of hydroxylamine (1.2–1.5 eq).
How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity and stereochemistry of this compound?
Methodological Answer:
1H/13C NMR :
- Aromatic Region : Verify substitution patterns (e.g., nitro group deshields adjacent protons, δ 8.2–8.5 ppm).
- Imine Proton : A singlet at δ 8.0–8.3 ppm confirms the CH=N linkage .
- Trifluoromethyl Group : 19F NMR shows a distinct triplet (~δ -60 ppm, J = 10 Hz) .
IR Spectroscopy :
- Stretching frequencies for C=N (1630–1650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) confirm functional groups .
Mass Spectrometry (HRMS) :
- Molecular ion [M+H]+ matches exact mass (e.g., C₁₅H₁₀F₃N₂O₃⁺: calculated 347.0645, observed 347.0648) .
Q. Optimization Tips :
- Increase num_modes=20 to capture diverse conformers.
- Adjust --seed for reproducibility.
How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
Experimental Replication :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Meta-Analysis :
- Compare IC₅₀ values across studies using ANOVA to identify outliers.
Mechanistic Profiling :
- Use kinase selectivity panels or proteome-wide profiling (e.g., CETSA) to confirm target engagement .
Case Study : If Study A reports IC₅₀ = 1 μM (HEK293 cells) and Study B reports IC₅₀ = 10 μM (HeLa cells), differences may arise from cell-specific efflux pumps (e.g., ABC transporters). Validate via ABC inhibitor co-treatment .
What strategies enhance target selectivity in derivatives of this compound, based on structure-activity relationship (SAR) studies?
Methodological Answer:
Core Modifications :
- Replace the nitro group with electron-withdrawing groups (e.g., cyano) to improve membrane permeability.
Side Chain Engineering :
- Introduce polar substituents (e.g., -OH, -NH₂) on the phenoxy ring to hydrogen-bond with target residues .
3D-QSAR Modeling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
